(6-methyl-1H-indol-2-yl)boronic acid chemical properties
(6-methyl-1H-indol-2-yl)boronic acid chemical properties
[1]
Executive Summary
(6-Methyl-1H-indol-2-yl)boronic acid (CAS: 953411-07-9) is a specialized organoboron reagent used primarily in the synthesis of complex indole-based heterocycles via Suzuki-Miyaura cross-coupling.[1] While it serves as a critical building block for kinase inhibitors and serotonin receptor modulators, its utility is often limited by the inherent instability of the C2-boronyl bond.[1] This guide provides a technical analysis of its physicochemical properties, a validated synthesis protocol designed to mitigate protodeboronation, and optimized cross-coupling methodologies for drug discovery applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound features an indole core substituted with a methyl group at the C6 position and a boronic acid moiety at the C2 position. The electron-rich nature of the indole ring, combined with the C2-positioning of the boron atom, creates specific stability challenges that must be managed during handling.[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | (6-Methyl-1H-indol-2-yl)boronic acid |
| CAS Number | 953411-07-9 |
| Molecular Formula | C₉H₁₀BNO₂ |
| Molecular Weight | 174.99 g/mol |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| pKa (Boronic Acid) | ~8.5–9.0 (Estimated) |
| Storage Conditions | -20°C, under inert atmosphere (Argon/Nitrogen) |
| Stability | High Risk: Prone to protodeboronation in aqueous/acidic media |
Critical Stability Analysis: The Protodeboronation Challenge
Expertise & Experience: Researchers often encounter low yields when using indole-2-boronic acids.[1] This is rarely due to catalyst failure but rather the rapid protodeboronation of the starting material. Unlike phenylboronic acids, the indole-2-yl species is highly susceptible to hydrolysis because the indole C3 position can act as a proton acceptor, facilitating the cleavage of the C-B bond.[1]
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Mechanism: In the presence of water or protic solvents, the indole nitrogen pushes electron density into the ring, making C3 nucleophilic. Protonation at C3 generates an indolenine intermediate, which facilitates the elimination of the boronic acid moiety, reverting the compound to 6-methylindole.
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Mitigation Strategy:
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Avoid Protic Solvents: Use anhydrous dioxane, DMF, or THF during coupling.
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Base Selection: Use anhydrous bases like K₃PO₄ or Cs₂CO₃ rather than aqueous Na₂CO₃.[1]
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Derivatization: If the free acid is too unstable, convert it to the N-methyliminodiacetic acid (MIDA) boronate or the pinacol ester, which are significantly more robust.
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Synthesis & Manufacturing Protocol
The most reliable route to (6-methyl-1H-indol-2-yl)boronic acid involves the directed ortho-lithiation of an N-protected indole precursor.[1] The protection of the indole nitrogen is mandatory to prevent deprotonation of the N-H, which interferes with C2-lithiation.
Validated Synthesis Workflow
Precursor: N-(tert-butoxycarbonyl)-6-methylindole (N-Boc-6-methylindole).[1] Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate, Hydrochloric acid (mild).[1]
Step-by-Step Protocol:
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Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add N-Boc-6-methylindole (1.0 eq) and anhydrous THF (0.2 M concentration). Cool the solution to -78°C .
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Lithiation: Dropwise add n-BuLi (1.2 eq, 2.5 M in hexanes) over 20 minutes. Maintain temperature < -70°C.
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Note: The N-Boc group directs lithiation specifically to the C2 position via coordination with the lithium atom (Directed Ortho Metalation - DoM).[1]
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Hold: Stir at -78°C for 1 hour to ensure complete generation of the 2-lithio species.
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Borylation: Rapidly add Triisopropyl borate (1.5 eq) in one portion. The solution may become viscous.
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Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours.
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Hydrolysis & Deprotection:
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Quench with 1M HCl (aq) to pH ~3. This step hydrolyzes the boronate ester and can cleave the Boc group if prolonged/heated.
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Critical Control: To isolate the N-Boc protected boronic acid (more stable), use saturated NH₄Cl instead of HCl. To obtain the free indole boronic acid (as requested), mild acid hydrolysis is required, but risk of protodeboronation is high.
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Recommendation: Isolate as the N-Boc protected pinacol ester for storage, then deprotect in situ during the final coupling step.[1]
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Caption: Figure 1. Directed ortho-metalation pathway for the synthesis of 2-indolylboronic acids.[1] Note the critical temperature control to prevent anion isomerization.
Reactivity & Synthetic Utility: Suzuki-Miyaura Coupling[1][9][10]
The primary application of this compound is in Pd-catalyzed cross-coupling.[1] Due to the instability described in Section 2, standard aqueous protocols (e.g., Pd(PPh₃)₄/Na₂CO₃/DME-Water) often fail.
Optimized "Anhydrous" Coupling Protocol
This protocol utilizes a base that is soluble in organic solvents or operates under essentially non-aqueous conditions to preserve the boronic acid.
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Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - High stability, good for sterically demanding couplings.[1]
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Base: Cs₂CO₃ (3.0 eq) or K₃PO₄ (anhydrous).
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Solvent: 1,4-Dioxane or DMF (Degassed).[1]
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Temperature: 80–100°C.[1]
Procedure:
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Combine (6-methyl-1H-indol-2-yl)boronic acid (1.2 eq), Aryl Halide (1.0 eq), and Cs₂CO₃ in a vial.
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Evacuate and backfill with Argon (3x).
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Add anhydrous Dioxane and the Pd catalyst.
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Heat to 90°C. Monitor by LC-MS.
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Troubleshooting: If protodeboronation (formation of 6-methylindole) is observed, switch to the Buchwald Precatalysts (e.g., XPhos Pd G2) which couple faster than the rate of decomposition.
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Caption: Figure 2. Catalytic cycle of the Suzuki-Miyaura coupling. The Transmetalation step is the critical bottleneck where boronic acid stability is tested.[1]
Medicinal Chemistry Applications
The (6-methyl-1H-indol-2-yl) moiety serves as a bioisostere for naphthalene or benzothiophene systems, offering improved solubility and H-bond donor capability (via the indole N-H).[1]
Key Drug Discovery Targets
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Kinase Inhibitors: The 2-arylindole scaffold is frequent in inhibitors of VEGFR and PDGFR.[1] The 6-methyl group often fits into hydrophobic pockets (e.g., the gatekeeper region) of the ATP-binding site.[1]
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GPCR Modulators: Indole derivatives are classical scaffolds for Serotonin (5-HT) and Melatonin receptor ligands.[1]
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Antiviral Agents: 2-substituted indoles have shown potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]
Scaffold Analysis:
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C2-Substitution: Locks the conformation of the drug molecule.[1]
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C6-Methyl: Provides metabolic stability (blocking metabolic oxidation at C6) and increases lipophilicity (LogP).[1]
Safety & Handling
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GHS Classification: Warning.[1][2] Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).
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Handling: Handle in a fume hood. Avoid inhalation of dust.
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Storage: The compound is hygroscopic and acid-sensitive.[1] Store in a tightly sealed vial at -20°C. If the compound turns dark brown/black, it indicates decomposition (oxidation/polymerization).[1]
References
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Preparation of Indolylboronic Acids
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Instability of 2-Heterocyclic Boronic Acids
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Protodeboronation Mechanisms
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Suzuki Coupling Protocols
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Chemical Identity Verification
